Bouvardin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

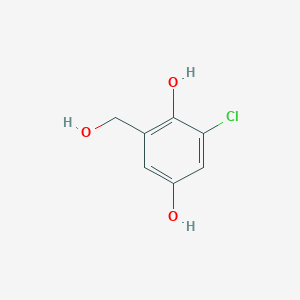

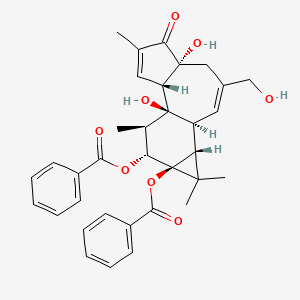

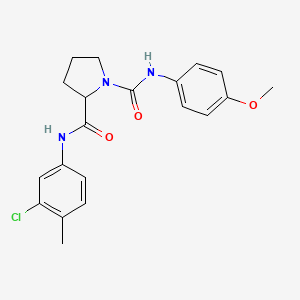

Bouvardin is a bicyclic hexapeptide isolated from the plant Bouvardia ternifolia. Its chemical formula is C₄₀H₄₈N₆O₁₀. This compound has demonstrated significant anti-cancerous activities by inhibiting protein synthesis through the inhibition of 80S ribosomes, which are eukaryotic ribosomes .

Preparation Methods

Bouvardin can be synthesized through various methods. One notable method involves the total synthesis of this compound, O-methylthis compound, and O-methyl-N9-desmethylthis compound. This method includes the use of specific amino acid sequences such as alanine, tyrosine, and other reagents under controlled conditions . Industrial production methods often involve anaerobic fermentation and lactic acid bacteria .

Chemical Reactions Analysis

Bouvardin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methoxy groups and other organic compounds. The major products formed from these reactions include various derivatives of this compound, such as O-methylthis compound and O-methyl-N9-desmethylthis compound .

Scientific Research Applications

Bouvardin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been identified as a protein synthesis inhibitor and has shown potential in enhancing the effects of ionizing radiation in cancer treatment. This compound has been studied in preclinical models of head and neck cancer and glioma, where it has demonstrated the ability to block translation elongation on human ribosomes . Additionally, this compound has been found to enhance the radiation-induced antitumor effects in tumor xenografts in mice .

Mechanism of Action

The mechanism of action of bouvardin involves the inhibition of translation elongation on human ribosomes. This compound blocks the dissociation of elongation factor 2 from the ribosome, thereby interrupting the elongation cycle. This inhibition of protein synthesis is crucial for its anti-cancerous effects, as it prevents the growth and proliferation of cancer cells .

Comparison with Similar Compounds

Bouvardin is unique in its ability to inhibit protein synthesis by targeting the elongation factor 2. Similar compounds include sordarin and its derivatives, which also target elongation factors but are specific to fungi and are harmless to human cells . Other similar compounds include ternifoliol and ternifolial, which are derived from Bouvardia ternifolia and have shown anti-inflammatory and immunomodulatory activities .

Properties

CAS No. |

64755-14-2 |

|---|---|

Molecular Formula |

C40H48N6O10 |

Molecular Weight |

772.8 g/mol |

IUPAC Name |

(1S,4R,7S,10S,13S,16S,17S)-17,24-dihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone |

InChI |

InChI=1S/C40H48N6O10/c1-21-35(49)42-22(2)38(52)44(4)29(18-24-8-13-27(55-7)14-9-24)37(51)43-23(3)39(53)46(6)33-34(48)26-11-15-28(16-12-26)56-32-20-25(10-17-31(32)47)19-30(36(50)41-21)45(5)40(33)54/h8-17,20-23,29-30,33-34,47-48H,18-19H2,1-7H3,(H,41,50)(H,42,49)(H,43,51)/t21-,22+,23+,29+,30+,33+,34+/m1/s1 |

InChI Key |

TWOWSRSKGJSZHZ-YXJYTWHVSA-N |

SMILES |

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)OC)C)C |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2[C@H](C3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)OC)C)C |

Canonical SMILES |

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)OC)C)C |

Synonyms |

ouvardin NSC 259,968 NSC-259968 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,5S,8S,9R,14R,15R,17R,21S,24R,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1209178.png)

![6-(3,4-Dimethoxyphenyl)-4-methoxy-1,3-dimethyl-8-cyclohepta[c]furanone](/img/structure/B1209183.png)

![1-[2-Fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1209187.png)

![[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B1209189.png)